(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.
Mode of Action
Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival
Biochemical Pathways
Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body
Result of Action
Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
From 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester: This method involves the reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester to obtain (4-Methyl-1,2,3-thiadiazol-5-yl)methanol.
From 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester: Another synthetic route involves the reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester using similar reducing agents and conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Various reduced derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid methyl ester
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is unique due to its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163008-86-4 | |
Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163008-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.